![molecular formula C8H6ClNOS B188765 7-Chloro-2H-1,4-benzothiazin-3(4H)-one CAS No. 5333-05-1](/img/structure/B188765.png)
7-Chloro-2H-1,4-benzothiazin-3(4H)-one
Overview
Description
7-Chloro-2H-1,4-benzothiazin-3(4H)-one: is a heterocyclic compound that contains a benzene ring fused to a thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with chloroacetyl chloride, followed by cyclization to form the benzothiazine ring. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2H-1,4-benzothiazin-3(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as triethylamine or pyridine to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzothiazine derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. In a study focusing on the synthesis of 1,3-benzothiazine-4-one derivatives, compounds were evaluated for their antibacterial and antifungal activities against various clinical isolates. The results demonstrated that certain derivatives showed comparable or superior activity to conventional antibiotics like Ciprofloxacin and Ketoconazole against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans .
Table 1: Antimicrobial Activity of Benzothiazine Derivatives
Compound | Target Pathogen | Activity (mg/mL) | Comparison Antibiotic |
---|---|---|---|
AB001 | E. coli | 15 | Ciprofloxacin |
AB002 | P. aeruginosa | 10 | Ciprofloxacin |
AB003 | S. aureus | 5 | None |
AB004 | C. albicans | 20 | Ketoconazole |
Anti-Tubercular Properties
The structural similarity of benzothiazine derivatives to known anti-tubercular agents suggests their potential effectiveness against tuberculosis. A study highlighted the synthesis of various benzothiazine derivatives that were screened for anti-tubercular activity, showing promising results in inhibiting the growth of Mycobacterium tuberculosis. The research emphasizes the importance of modifying the chemical structure to enhance potency .
Drug Design and Development
7-Chloro-2H-1,4-benzothiazin-3(4H)-one is being explored in the context of drug design due to its ability to inhibit specific biological targets. For instance, compounds derived from this structure have been investigated for their inhibitory effects on monoamine oxidase B (MAO-B), which is relevant in neurodegenerative diseases such as Parkinson's disease. The inhibition of MAO-B can lead to neuroprotective effects, making these compounds valuable in therapeutic development .
Analytical Applications
The compound has also been utilized in analytical chemistry for separation and identification purposes. A reverse phase high-performance liquid chromatography (RP-HPLC) method was developed for the analysis of this compound. This method allows for the efficient separation of impurities and is applicable in pharmacokinetic studies .
Synthesis and Structural Modifications
The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. The compound can be synthesized through condensation reactions involving aromatic amines and carbonyl compounds under environmentally friendly conditions . Structural modifications can lead to enhanced biological activities, making it a focus for ongoing research in medicinal chemistry.
Mechanism of Action
The mechanism of action of 7-Chloro-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential bacterial proteins or disrupt cell membrane integrity. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiazine: A heterocyclic compound with a similar structure but without the chlorine substituent.
Phenothiazine: Contains an additional benzene ring and is known for its use in antipsychotic medications.
Benzothiazole: Another heterocycle containing nitrogen and sulfur but with a different ring structure.
Uniqueness
7-Chloro-2H-1,4-benzothiazin-3(4H)-one is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This chlorine substituent can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.
Biological Activity
7-Chloro-2H-1,4-benzothiazin-3(4H)-one is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the benzothiazine class of compounds. Its molecular structure includes a fused benzothiazine ring system which contributes to its pharmacological properties. The presence of chlorine in its structure enhances lipophilicity and metabolic stability, making it a promising candidate for drug development.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound inhibits bacterial protein synthesis and disrupts cell membrane integrity, which is crucial for its antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity : It induces apoptosis in cancer cells and inhibits cell proliferation by targeting specific signaling pathways involved in cancer progression .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various pathogens, including resistant strains. The Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial strains are as follows:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.5 |
Escherichia coli | 2.0 |
Pseudomonas aeruginosa | 1.0 |
These findings highlight the potential of this compound as an alternative treatment option for antibiotic-resistant infections .
Anticancer Activity
In cancer research, this compound has shown promising results:
- Induction of Apoptosis : Studies have reported that this compound can trigger apoptotic pathways in various cancer cell lines, suggesting its utility in cancer therapy .
- Inhibition of Tumor Growth : Animal models have demonstrated that treatment with this compound significantly reduces tumor size compared to control groups .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli, showing strong inhibition at low concentrations (MIC values as low as 0.5 µg/mL) .
- Cancer Cell Line Studies : In vitro assays on human cancer cell lines revealed that treatment with this compound resulted in a reduction in cell viability by up to 70% at concentrations ranging from 10 to 50 µM .
- Neuroprotective Effects : Emerging research indicates potential neuroprotective properties, where derivatives of this compound demonstrated protective effects against neurodegenerative models in vitro .
Properties
IUPAC Name |
7-chloro-4H-1,4-benzothiazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPOLSNJHCFNCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277058 | |
Record name | 7-Chloro-2H-1,4-benzothiazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00277058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5333-05-1 | |
Record name | 5333-05-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65752 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Chloro-2H-1,4-benzothiazin-3(4H)-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=591 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Chloro-2H-1,4-benzothiazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00277058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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